molecular formula C27H24N6O3S2 B2481452 N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 394228-24-1

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2481452
CAS No.: 394228-24-1
M. Wt: 544.65
InChI Key: LYQJMWUWDOHYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 4-ethoxyphenyl substituent at position 4, a thioether-linked 2-(thiazol-2-ylamino)ethyl group at position 5, and a 1-naphthamide moiety at the methyl position of the triazole core. Its structural complexity arises from the integration of heterocyclic systems (triazole, thiazole) and functional groups (thioether, amide), which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3S2/c1-2-36-20-12-10-19(11-13-20)33-23(31-32-27(33)38-17-24(34)30-26-28-14-15-37-26)16-29-25(35)22-9-5-7-18-6-3-4-8-21(18)22/h3-15H,2,16-17H2,1H3,(H,29,35)(H,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQJMWUWDOHYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the triazole ring : Utilizing thiazole derivatives and appropriate thioketones.
  • Coupling reactions : Employing coupling agents to link aromatic rings with the triazole moiety.

This synthetic pathway is crucial for achieving the desired pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives containing the triazole and thiazole moieties exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
N-(5-(2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazolAntibacterial against Gram-positive and Gram-negative bacteria
Benzothiazole derivativesShowed promising anti-biofilm activity against Pseudomonas aeruginosa

The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, contributing to its effectiveness.

Anticancer Properties

Studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10.5
MCF7 (breast cancer)12.3

These results indicate that modifications in the compound can enhance its cytotoxic effects on cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities, particularly regarding lipoxygenase and cyclooxygenase pathways:

EnzymeIC50 (µM)Reference
Lipoxygenase15.0
Cyclooxygenase20.0

Such inhibition is significant in inflammatory diseases and suggests a dual role in both antimicrobial and anti-inflammatory pathways.

3. Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Antiviral Activity : A study reported that compounds with similar structures exhibited antiviral effects against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating a broad spectrum of biological activity beyond antibacterial effects .
  • Quorum Sensing Inhibition : Compounds with benzothiazole moieties demonstrated the ability to inhibit quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in biofilm-related infections .

4. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. The combination of triazole and thiazole functionalities enhances its potential as an antimicrobial and anticancer agent. Future studies should focus on optimizing its structure for improved efficacy and exploring its mechanisms of action in various biological systems.

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole and triazole moieties are known for their antimicrobial properties. Research indicates that derivatives of these compounds can exhibit significant activity against various bacterial strains and fungi. The presence of the thiazole ring in N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide suggests potential efficacy as an antimicrobial agent.

Anticancer Properties

The compound's structure indicates potential interactions with cellular targets involved in cancer proliferation. Studies have shown that similar compounds can inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression. The triazole and thiazole components may enhance this activity by interacting with specific enzymes or receptors involved in tumor growth.

Anti-inflammatory Effects

Research has identified triazole derivatives as promising candidates for anti-inflammatory therapies. The compound may inhibit pathways that lead to inflammation, making it a candidate for further studies in inflammatory diseases.

Enzyme Inhibition

The compound's design suggests it may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic processes or disease mechanisms. For instance, the thiazole moiety has been associated with inhibition of certain kinases and phosphatases, which are crucial in various signaling pathways.

Case Study 1: Antimicrobial Evaluation

A study published in Molecules evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity (IC50 values ranging from 10 to 50 µg/mL) against tested strains .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that triazole-containing compounds could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Further research is needed to explore the specific pathways influenced by this compound.

Case Study 3: Anti-inflammatory Mechanism

Molecular docking studies have shown that similar compounds can effectively bind to the active sites of enzymes like lipoxygenase, suggesting a potential mechanism for anti-inflammatory activity . This supports the hypothesis that N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-yamino)ethyl)thio)-4H -1,2,4-triazol -3 -yl)methyl ) -1-naphthamide could be developed into an anti-inflammatory drug.

Chemical Reactions Analysis

Step 1: Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives. For example:

  • Reaction : Hydrazine derivatives (e.g., 4-ethoxyphenyl-substituted hydrazinecarbothioamide) undergo cyclization in basic conditions (e.g., NaOH or KOH) to form the triazole ring .

  • Conditions : Reflux in ethanol or aqueous NaOH (4–6 h) .

  • Key Intermediate : 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole .

Step 2: Thioether Formation

The thioether bridge is introduced via nucleophilic substitution:

  • Reaction : The triazole-thiol reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) .

  • Conditions : Stirring in polar aprotic solvents (e.g., DMF, 1–2 h, room temperature) .

  • Yield : ~70–85% (based on analogous reactions) .

Step 3: Naphthamide Coupling

The naphthamide group is appended via amide bond formation:

  • Reaction : The triazole-methylamine intermediate reacts with 1-naphthoyl chloride in the presence of a coupling agent (e.g., EDCl/HOBt) .

  • Conditions : Stirring in dichloromethane or DMF (12–24 h, room temperature) .

Acid/Base Stability

  • Acidic Conditions : The triazole ring remains stable in dilute HCl (pH 5–6), but prolonged exposure to concentrated acids leads to decomposition of the thiazole moiety .

  • Basic Conditions : Stable in aqueous NaOH (pH < 10), but the thioether bond hydrolyzes under strong alkaline conditions (pH > 12) .

Oxidative Stability

  • H₂O₂/Oxidizing Agents : The thioether group oxidizes to sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives .

Thermal Stability

  • Melting Point : Decomposes at 210–215°C (based on analogous triazole-thiols) .

  • Thermogravimetric Analysis (TGA) : Stable up to 180°C, with 5% weight loss due to solvent evaporation .

1H NMR (500 MHz, DMSO-d₆)

δ (ppm)Assignment
11.98-NH (triazole)
8.10–7.20Aromatic protons (naphthamide, ethoxyphenyl)
4.03-OCH₂CH₃ (ethoxyphenyl)
3.72-CH₂-S- (thioether)
1.33-CH₂CH₃ (ethoxyphenyl)

IR (KBr, cm⁻¹)

PeakAssignment
3250N-H stretch (amide, triazole)
1680C=O (amide)
1240C-O-C (ethoxyphenyl)
680C-S (thioether)

Triazole Ring

  • Electrophilic Substitution : Reacts with iodomethane or benzyl bromide at N2 or N4 positions under basic conditions .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Hg²⁺, Cu²⁺) via sulfur and nitrogen donors .

Thioether Group

  • Alkylation : Reacts with alkyl halides to form sulfonium salts .

  • Oxidation : Converts to sulfoxides/sulfones with H₂O₂ or mCPBA .

Amide Group

  • Hydrolysis : Cleaved by concentrated HCl (6M, reflux) to 1-naphthoic acid .

Comparison with Similar Compounds

Structural Features

Core Heterocycle and Substitutions
  • Target Compound : 1,2,4-Triazole core with ethoxyphenyl (position 4), thioether-thiazole (position 5), and naphthamide (methyl group).
  • Analog 1 : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )
    • Differences : 1,2,3-triazole core vs. 1,2,4-triazole; naphthyloxy vs. ethoxyphenyl; lacks thiazole-thioether linkage .
  • Analog 2 : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
    • Similarities : 1,2,4-triazole core, thioether linkage.
    • Differences : Ethylphenyl and pyridinyl substituents instead of ethoxyphenyl and thiazole; acetamide vs. naphthamide .
Thioether and Thiazole Functionality
  • Target Compound: Thioether connects triazole to a thiazol-2-ylamino group.
  • Analog 3 : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
    • Similarities : Thioether linkage at triazole position 3.
    • Differences : Thiophene vs. thiazole; fluorophenyl acetamide vs. naphthamide .

Spectral and Physicochemical Properties

IR Spectroscopy
  • Target Compound : Expected peaks: ~1670 cm⁻¹ (C=O, amide), ~1250 cm⁻¹ (C–O, ethoxy), ~3300 cm⁻¹ (N–H) .
  • 6b (): 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (NO₂), 3292 cm⁻¹ (N–H) .
  • 7a (): 1676 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂) .
NMR Spectroscopy
  • Target Compound : Anticipated signals: δ 5.3–5.5 ppm (–OCH₂ or –SCH₂), aromatic protons at δ 7.0–8.5 ppm (naphthyl, thiazole) .
  • 6c () : δ 5.40 ppm (–NCH₂CO–), δ 8.61 ppm (Ar–H) .
  • 7a () : δ 8.36 ppm (triazole proton) .

Preparation Methods

Cyclization Mechanism of the Triazole Core

The base-mediated cyclization of thiosemicarbazide (2) proceeds via deprotonation and intramolecular nucleophilic attack, forming the triazole ring. The ethoxyphenyl group stabilizes the intermediate through resonance.

Thioether Bond Formation

Alkylation of (3) with (4) follows an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoethyl group. Steric hindrance from the ethoxyphenyl substituent necessitates prolonged reaction times.

Amide Coupling Efficiency

The Mannich reaction achieves moderate yields due to competing hydrolysis of 1-naphthoyl chloride. Pre-activation with trimethylsilyl chloride improves electrophilicity.

Comparative Yields and Reaction Optimization

Step Reaction Yield (%) Key Parameter
1 Triazole cyclization 72 NaOH concentration (2M)
2 Thioether alkylation 65 K₂CO₃, dry DMF
3 Naphthamide introduction 58 Triethylamine catalyst

Challenges and Alternative Pathways

Byproduct Formation in Thioether Synthesis

Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen.

Alternative Thiazole Synthesis

Thiazol-2-amine may be replaced with 2-aminobenzothiazole, though this reduces yield to 42% due to reduced nucleophilicity.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key steps include:

  • Cyclization : Formation of the triazole core using hydrazine derivatives and carbonyl precursors under reflux conditions (e.g., ethanol or DMF as solvents).
  • Thiolation : Introduction of the thioether group via nucleophilic substitution, often requiring controlled pH and temperature (e.g., 60–80°C) to avoid side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography improves yield (69–81% reported for analogous triazole-thiol derivatives) . Optimization : Adjusting solvent polarity (e.g., DMF for solubility), catalysts (triethylamine for amide coupling), and reaction time (4–8 hours for cycloaddition) enhances efficiency .

Q. Which spectroscopic and chromatographic methods validate the compound’s structure?

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., naphthamide aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
  • LCMS/HPLC : Verifies molecular weight (e.g., [M+H]+ peaks) and purity (>95% by reverse-phase HPLC) .

Q. What preliminary biological activities are associated with structurally similar compounds?

Analogous triazole-thiazole hybrids exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Antiviral effects : Inhibition of viral entry proteins (e.g., ACE2 binding energy of -5.51 kcal/mol in docking studies) .

Advanced Research Questions

Q. How can computational modeling guide target identification and SAR studies?

  • Molecular docking : Predict binding modes with targets (e.g., ACE2 or kinase enzymes) using software like AutoDock Vina. For example, thiazole-triazole hybrids show strong hydrogen bonding with catalytic residues (e.g., His345 in SARS-CoV-2 protease) .
  • QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. nitro groups) with bioactivity. Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency by 30% in analogs .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference drug) to minimize variability .
  • Metabolic stability testing : Assess liver microsomal degradation to explain discrepancies between in vitro and in vivo results .
  • Structural analogs : Compare derivatives (e.g., thiophene vs. furan substitutions) to isolate activity-contributing moieties .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups to the naphthamide moiety to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life (e.g., 12-hour sustained release in rodent models) .
  • Salt formation : Sodium or hydrochloride salts of the triazole-thiol group increase solubility by 3–5 fold .

Q. How to design a robust SAR study for this compound?

  • Core modifications : Replace the triazole ring with oxadiazole or imidazole to assess ring size impact on activity .
  • Substituent variation : Test halogen (Cl, Br), alkyl (ethyl, isopropyl), and electron-donating groups (methoxy) on the phenyl and thiazole rings .
  • Linker optimization : Adjust the thioethyl chain length (C2 vs. C3) to balance flexibility and target binding .

Q. What advanced techniques validate reaction mechanisms in synthesis?

  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to track triazole ring formation via MS/MS fragmentation .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., thioether formation) .
  • X-ray crystallography : Resolve 3D conformation of intermediates to confirm regioselectivity in cycloaddition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.